N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS: 898606-94-5) is a synthetic small molecule with a molecular weight of 488.0 (C₂₄H₂₂ClNO₆S). Its structure integrates three key moieties:
- A 2,3-dihydro-1,4-benzodioxine ring, a lipophilic scaffold associated with bioactivity in anti-inflammatory and antihepatotoxic agents .
- A tetrahydrothiophene-1,1-dioxide group, contributing sulfone functionality, which enhances solubility and metabolic stability.
The compound’s SMILES representation is:
O=C(C1COc2ccccc2O1)N(Cc1ccc(-c2ccc(Cl)cc2)o1)C1CCS(=O)(=O)C1 .
Properties
Molecular Formula |
C24H22ClNO6S |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C24H22ClNO6S/c25-17-7-5-16(6-8-17)20-10-9-19(31-20)13-26(18-11-12-33(28,29)15-18)24(27)23-14-30-21-3-1-2-4-22(21)32-23/h1-10,18,23H,11-15H2 |
InChI Key |
BQAONCNLJOFLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using hydrogen peroxide (H₂O₂) or oxone in acetic acid. The sulfone is then functionalized via bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions, followed by azidation (NaN₃) and reduction (LiAlH₄) to yield 1,1-dioxidotetrahydrothiophen-3-amine .
Synthesis of [5-(4-Chlorophenyl)furan-2-yl]methanol
The furan moiety is constructed via Paal-Knorr synthesis: 4-chlorophenylacetone reacts with ammonium acetate in acetic acid to form 5-(4-chlorophenyl)furan-2-carbaldehyde , which is reduced to the corresponding alcohol using NaBH₄.
Coupling of Amine and Alcohol
Mitsunobu reaction conditions (DIAD, PPh₃) couple 1,1-dioxidotetrahydrothiophen-3-amine with [5-(4-chlorophenyl)furan-2-yl]methanol , forming the secondary amine.
Amide Bond Formation
The final step involves coupling the benzodioxine carboxylic acid with the secondary amine. As described in PMC8142146 , a mixed-anhydride method is employed:
-
The acid is activated with isobutyl chloroformate in THF at 0°C.
-
The amine is added dropwise, and the reaction proceeds at room temperature for 12 hours.
-
Purification via recrystallization (ethyl acetate/hexane) yields the target compound (75–80% yield).
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Activator | Isobutyl chloroformate |
| Solvent | THF |
| Temperature | 0°C → RT |
| Yield | 75–80% |
Industrial and Environmental Considerations
The patent CN105801556A emphasizes scalability, citing cost-effective reagents (KMnO₄ instead of urea peroxide) and simplified workup procedures. Enzymatic methods using Candida antarctica lipase B (CALB) mutants (e.g., A225F/T103A) offer a green alternative for chiral benzodioxine synthesis, achieving 97% enantiomeric excess (e.e.) with 20% n-butanol as a cosolvent.
Analytical Characterization
Critical characterization data include:
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other moieties can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds related to the furan moiety have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. One study reported that certain derivatives demonstrated superior antiproliferative activity against leukemia cell lines compared to known chemotherapeutic agents like combretastatin A-4 .
Antimicrobial Properties
The furan-based structure has been linked to antimicrobial activity. Research has highlighted the effectiveness of furan derivatives against various bacterial strains, including Helicobacter pylori. Compounds synthesized from furan have shown inhibition zones greater than 30 mm at specific concentrations, indicating strong antibacterial properties .
Neuropharmacological Effects
The compound's potential as an antidepressant and anxiolytic agent has been explored. Studies on related furan derivatives have demonstrated significant effects on monoamine oxidase (MAO) inhibition, which is a key mechanism in treating depression and anxiety disorders. For example, derivatives have been synthesized that exhibit potent antidepressant activity without significant neurotoxicity .
Synthesis Methodologies
The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step reactions starting from readily available precursors such as 5-(4-chlorophenyl)-2-furaldehyde. The process may include:
- Formation of Furan Derivatives : Using condensation reactions involving furaldehyde derivatives.
- Thioether Formation : Reacting with thiophene derivatives to introduce sulfur-containing groups.
- Final Coupling Reactions : Combining various intermediates to achieve the target compound through amide bond formation.
Table 1: Summary of Biological Activities of Furan Derivatives
| Compound Name | Activity Type | Target Organisms/Conditions | Reference |
|---|---|---|---|
| Compound A | Anticancer | Murine L1210 leukemia cells | |
| Compound B | Antibacterial | Helicobacter pylori | |
| Compound C | Antidepressant | MAO inhibition |
Case Study Example
A study by Romagnoli et al. focused on synthesizing novel compounds based on the furan scaffold and evaluating their anticancer activities against various cell lines. The findings suggested that certain modifications to the furan structure significantly enhanced their binding affinity to tubulin and improved their antiproliferative effects compared to existing treatments .
Mechanism of Action
The mechanism by which N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure and Substituent Analysis
Table 1: Key Structural Features and Molecular Properties
Key Observations :
Benzodioxine vs. Flavonolignan: The target compound’s benzodioxine ring shares structural similarity with silybin, a natural antihepatotoxic agent. However, silybin’s flavonolignan core includes additional hydroxyl groups, enhancing hydrogen-bonding capacity and aqueous solubility .
Sulfone vs. Halogenated Groups: The tetrahydrothiophene sulfone in the target compound distinguishes it from AZ257, a dihydropyridine derivative with a bromophenyl group.
Furan-Carboxamide Derivatives : The furan-carboxamide scaffold in the target compound is analogous to the compound in , but the latter lacks the sulfone and benzodioxine moieties, which may reduce steric bulk and metabolic stability.
Pharmacological and Physicochemical Implications
- Bioactivity : Benzodioxine-containing compounds, like silybin, exhibit antihepatotoxic and anti-inflammatory effects . The target compound’s chlorophenyl and sulfone groups may modulate target selectivity (e.g., kinase inhibition or GPCR antagonism), though specific data are unavailable.
- Solubility and Bioavailability : The sulfone group likely improves aqueous solubility compared to purely aromatic analogues (e.g., ). However, the benzodioxine ring’s lipophilicity may balance this, favoring blood-brain barrier penetration.
Biological Activity
The compound N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex heterocyclic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure
The compound features several key structural components:
- A furan ring substituted with a 4-chlorophenyl group.
- A tetrahydrothiophene moiety with a 1,1-dioxide functional group.
- A benzodioxine structure that contributes to its biological activity.
Molecular Formula
The molecular formula of the compound is .
Physical Properties
- Molecular Weight : 422.91 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Anticancer Activity
Research has indicated that furan derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been reported to induce apoptosis in various cancer cell lines. In vitro studies demonstrated that derivatives of furan can inhibit cell proliferation and induce cell cycle arrest, particularly in breast and prostate cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Furan derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis when similar compounds were tested .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease. Research has shown that certain furan derivatives exhibit strong inhibitory effects on AChE with IC50 values significantly lower than standard references .
Case Studies
| Study | Findings |
|---|---|
| Rangappa et al. (2019) | Reported anticancer activity of furan derivatives; compounds showed significant cytotoxicity against various cancer cell lines. |
| Obafemi et al. (2019) | Synthesized novel furan analogues with broad-spectrum antibacterial activity; highlighted the importance of the furan moiety in biological activity. |
| Hufnung et al. (2020) | Investigated mutagenic properties of furan derivatives in transgenic mice, indicating potential safety concerns for some analogues. |
The biological activities of the compound can be attributed to several mechanisms:
- Apoptosis Induction : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Inhibition of Cell Proliferation : The presence of the benzodioxine structure may interact with cellular pathways that regulate growth and division.
- Enzyme Binding : The unique functional groups within the compound facilitate binding to target enzymes, leading to inhibition.
Q & A
Q. Methodological Answer :
- Furan-2-ylmethyl segment : Use Suzuki-Miyaura cross-coupling to introduce the 4-chlorophenyl group to the furan ring, optimizing reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 80°C) . Protect the secondary amine with a tert-butoxycarbonyl (Boc) group to prevent side reactions.
- Tetrahydrothiophene-1,1-dioxide : Oxidize tetrahydrothiophene precursors using oxone (KHSO₅) in a 1:1 acetone-water mixture at 0°C for controlled oxidation . Purify intermediates via silica gel chromatography (hexane/ethyl acetate, 3:1).
- Coupling : Use EDCI/HOBt-mediated amide coupling between the furan and tetrahydrothiophene fragments under nitrogen, followed by Boc deprotection with TFA .
Advanced: How should researchers resolve discrepancies in COX-2 inhibition data between enzyme assays and cell-based models?
Q. Methodological Answer :
- Assay standardization : Ensure consistent ATP concentrations (1–2 mM) across assays to avoid energy-dependent artifacts .
- Membrane permeability : Measure cellular uptake using Caco-2 monolayers; if low, consider prodrug strategies (e.g., esterification) .
- Metabolite screening : Perform LC-QTOF-MS on cell lysates to identify active/inactive metabolites .
- Control normalization : Include a reference inhibitor (e.g., Celecoxib) and normalize data to cell viability (MTT assay) .
Basic: Which spectroscopic techniques are critical for structural characterization?
Q. Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the furan and benzodioxine rings (δ 6.2–7.8 ppm for aromatic protons) .
- FT-IR : Identify sulfone (S=O) stretches at 1150–1300 cm⁻¹ and amide (C=O) at 1640–1680 cm⁻¹ .
- HRMS : Validate molecular weight (<3 ppm error) using ESI+ mode .
- XRD : Resolve stereochemistry via single-crystal analysis (e.g., crystallization from DCM/n-pentane) .
Advanced: What computational methods predict metabolic liabilities in this compound?
Q. Methodological Answer :
- CYP450 docking : Use AutoDock Vina with CYP3A4 homology models to identify oxidation-prone sites (e.g., benzylic C-H bonds) .
- DFT calculations : Compute bond dissociation energies (B3LYP/6-311+G(d,p)) to rank metabolic soft spots .
- Machine learning : Train ADMET models on 200+ sulfone analogs to predict microsomal stability (82% accuracy reported) .
- Validation : Incubate with human liver microsomes and quantify depletion via UPLC-MS/MS .
Basic: What in vitro models are suitable for initial pharmacological screening?
Q. Methodological Answer :
- Anti-inflammatory : TNF-α inhibition in LPS-stimulated RAW264.7 macrophages (ELISA, IC50 ≤ 10 µM) .
- Neuroactivity : σ-1 receptor binding assays (guinea pig brain membranes, [³H]DTG displacement) .
- Cardiotoxicity : hERG channel inhibition in HEK293 cells (patch clamp, IC50 > 30 µM desired) .
- Cytotoxicity : HepG2 viability assay (CCK-8, 48-hour exposure) .
Advanced: How can aqueous solubility be improved without sacrificing target affinity?
Q. Methodological Answer :
- Structural modifications :
- Formulation :
- Prodrugs : Synthesize phosphate esters at the carboxamide nitrogen; assess hydrolysis kinetics in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
